molecular formula C12H16FNO B8523210 2-(4-Fluoro-3-methylbenzyl)-morpholine

2-(4-Fluoro-3-methylbenzyl)-morpholine

Cat. No.: B8523210
M. Wt: 209.26 g/mol
InChI Key: FQWXFDHBUKUHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-3-methylbenzyl)-morpholine is a morpholine derivative featuring a benzyl substituent at the 2-position of the morpholine ring. The benzyl group is substituted with a fluorine atom at the para-position (4-) and a methyl group at the meta-position (3-). Morpholine derivatives are widely explored in medicinal chemistry due to their structural versatility, which allows for modulation of pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-[(4-fluoro-3-methylphenyl)methyl]morpholine

InChI

InChI=1S/C12H16FNO/c1-9-6-10(2-3-12(9)13)7-11-8-14-4-5-15-11/h2-3,6,11,14H,4-5,7-8H2,1H3

InChI Key

FQWXFDHBUKUHIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2CNCCO2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-Fluoro-3-methylbenzyl)-morpholine with structurally related morpholine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Morpholine Derivatives

Compound Name Benzyl Substituents Morpholine Substituents Key Properties/Activities References
This compound 4-F, 3-CH₃ None Predicted enhanced lipophilicity, metabolic stability
4-(4-Nitrobenzyl)morpholine 4-NO₂ None Anticancer activity (intermediate in drug synthesis)
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine 2-Br, 6-F, 3-CF₃ (benzoyl group) None High molecular weight; potential for halogen bonding
4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine 2-F, 3-OCH₃ None Pharmacological potential via H-bonding and steric effects
3-Aminomethyl-4-(4-fluorobenzyl)morpholine 4-F (benzyl) 3-CH₂NH₂ Reference material in drug synthesis (e.g., Mosapride citrate)
4-(4-Bromo-2-methoxybenzyl)morpholine 4-Br, 2-OCH₃ None Halogenated intermediate for further functionalization

Structural and Electronic Effects

  • Fluorine vs. Nitro Groups : The fluorine atom in this compound is electron-withdrawing but less polar than the nitro group in 4-(4-Nitrobenzyl)morpholine. Nitro groups increase reactivity in reduction or nucleophilic substitution reactions, making the latter compound a key intermediate in anticancer drug synthesis .
  • Methyl vs. Methoxy Groups : The 3-methyl group in the target compound contributes to steric hindrance and lipophilicity, whereas methoxy groups (e.g., in 4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine) enhance solubility via oxygen lone-pair interactions but may reduce metabolic stability due to demethylation pathways .

Physicochemical Properties

  • Lipophilicity and Solubility: The trifluoromethyl group in 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine increases lipophilicity and metabolic resistance, whereas methoxy or aminomethyl groups improve aqueous solubility .
  • Crystallinity and Stability : Halogenated derivatives (e.g., bromo-substituted compounds) exhibit distinct crystallographic profiles, as seen in 4-(4-Bromo-2-methoxybenzyl)morpholine, which may influence formulation stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.